molecular formula C6H12FN3 B1476435 3-(Fluoromethyl)pyrrolidine-1-carboximidamide CAS No. 2097987-29-4

3-(Fluoromethyl)pyrrolidine-1-carboximidamide

Cat. No.: B1476435
CAS No.: 2097987-29-4
M. Wt: 145.18 g/mol
InChI Key: FKOUHLHASCVPSX-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidine-1-carboximidamide is a chemical compound with the molecular formula C6H12FN3. It is a fluorinated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The presence of the fluoromethyl group and the carboximidamide functionality makes this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pyrrolidine with a fluoromethylating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under controlled conditions . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the fluoromethylation process.

Industrial Production Methods

In an industrial setting, the production of 3-(Fluoromethyl)pyrrolidine-1-carboximidamide may involve large-scale fluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)pyrrolidine-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-(Fluoromethyl)pyrrolidine-1-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The carboximidamide functionality may also play a role in binding to specific sites on target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)pyrrolidine-1-carboximidamide is unique due to the presence of both the fluoromethyl group and the carboximidamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from other similar compounds.

Properties

IUPAC Name

3-(fluoromethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN3/c7-3-5-1-2-10(4-5)6(8)9/h5H,1-4H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOUHLHASCVPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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